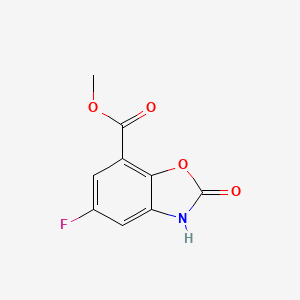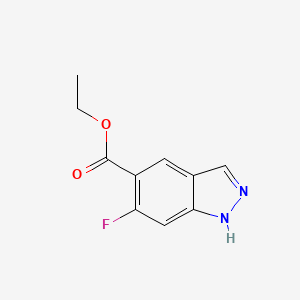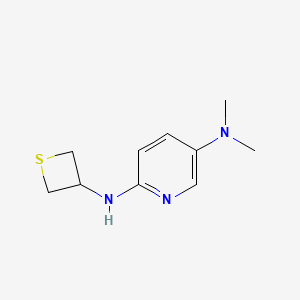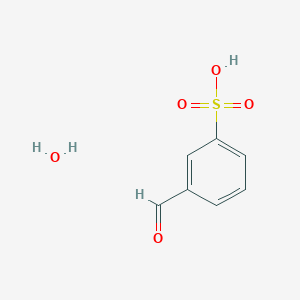![molecular formula C12H17N3O4S B15277199 Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the introduction of a methylamine group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the sulfonyl group.
Aplicaciones Científicas De Investigación
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring provides structural stability, while the methylamine group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl 4-nitrobenzenesulfonate
- Pyrrolidine derivatives with different substituents
- Other nitrobenzenesulfonyl compounds
Uniqueness
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl group and the pyrrolidine ring distinguishes it from other compounds with similar functionalities.
Propiedades
Fórmula molecular |
C12H17N3O4S |
|---|---|
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-9-11-3-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11,13H,2-3,8-9H2,1H3 |
Clave InChI |
BGJGBNMPCZVULT-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15277147.png)


![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B15277159.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15277172.png)

![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
![(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15277189.png)
